Bunavail is sourced from the pharmaceutical industry, specifically developed by BioDelivery Sciences International, Inc. It falls under the category of medications used for opioid dependence, classified as a combination product due to the presence of both buprenorphine and naloxone. Buprenorphine functions as a partial agonist at the mu-opioid receptor, while naloxone serves to block the effects of opioids, thereby reducing the potential for misuse.
The synthesis of Bunavail involves the formulation of buprenorphine and naloxone into a buccal film. The manufacturing process typically includes the following steps:
The technical details regarding the specific ratios of ingredients and conditions (such as temperature and humidity during drying) are proprietary but are crucial for ensuring the bioavailability and stability of the final product.
Bunavail's molecular structure is characterized by its two active components:
The combination allows for effective treatment while minimizing risks associated with opioid misuse.
The primary chemical reactions relevant to Bunavail involve its pharmacological interactions within the body:
The interaction between these two compounds in Bunavail is designed to allow buprenorphine's therapeutic effects while preventing misuse through naloxone's antagonistic action.
Bunavail works through a dual mechanism:
This mechanism not only helps in managing opioid dependence but also reduces the likelihood of relapse by minimizing cravings while preventing misuse.
Relevant data indicates that bioavailability differs significantly between formulations; for instance, Bunavail shows greater bioavailability compared to sublingual formulations like Suboxone .
Bunavail is primarily used in clinical settings for:
Research continues into optimizing dosing strategies and understanding long-term outcomes associated with its use in diverse populations .
Buprenorphine, the primary active component in Bunavail, exhibits functionally selective signaling at the μ-opioid receptor (MOR). As a high-affinity partial agonist, it activates G-protein coupled pathways (causing analgesia and suppressing withdrawal) while demonstrating biased agonism toward β-arrestin recruitment—a pathway linked to respiratory depression. This partial agonism creates a ceiling effect for respiratory depression at plasma concentrations >2-4 ng/mL, significantly enhancing safety compared to full agonists like methadone [1] [8]. Simultaneously, buprenorphine acts as a weak antagonist at κ-opioid (KOR) and δ-opioid (DOR) receptors. KOR antagonism modulates dysphoria and stress responses implicated in addiction relapse, while DOR antagonism may attenuate opioid reward reinforcement pathways [9] [1].
Table 1: Receptor Profiling of Buprenorphine in Bunavail
Receptor Type | Action | Functional Consequence | Key Parameters |
---|---|---|---|
μ-Opioid (MOR) | Partial agonist | Ceiling effect on respiratory depression; Suppresses withdrawal | Intrinsic activity: 40-60% vs. full agonists |
κ-Opioid (KOR) | Weak antagonist | Reduces dysphoria/stress-induced relapse | Ki = 0.78 nM; IC₅₀ = 3.7 nM |
δ-Opioid (DOR) | Weak antagonist | Attenuates reward reinforcement | Ki = 1.7 nM; IC₅₀ > 100 nM |
ORL-1/NOP | Agonist | Modulates anxiety/pruritus | EC₅₀ = 8.7 nM |
Naloxone in Bunavail (4:1 ratio to buprenorphine) serves as an abuse-deterrent safeguard due to its route-dependent bioavailability. When administered buccally as intended, naloxone undergoes minimal systemic absorption (<10% bioavailability) owing to extensive first-pass hepatic metabolism and low mucosal permeability. Consequently, it exerts negligible pharmacological interference with buprenorphine’s therapeutic effects [4] [6]. However, if crushed and injected intravenously, naloxone achieves ~90% bioavailability, rapidly displacing other opioids from MOR and precipitating acute withdrawal in opioid-dependent individuals [3] [5]. Intranasal misuse yields intermediate bioavailability (~30%), but buprenorphine’s higher receptor affinity and slower dissociation kinetics often overcome naloxone’s antagonism within 20–30 minutes, limiting its deterrent efficacy for this route [3] [9].
Buprenorphine’s ultra-high MOR affinity (Ki = 0.21 nM) and slow dissociation kinetics (t½ ≈ 166 minutes) underpin its therapeutic efficacy and blockade of illicit opioids. Its dissociation constant (Kd) is ~10-fold lower than that of naloxone (Ki = 1.1 nM), enabling buprenorphine to outcompete naloxone at MOR even when injected [3] [9]. This creates a hierarchical displacement cascade:
Buprenorphine (Kd=0.1 nM) > Fentanyl (Kd=0.39 nM) > Naloxone (Kd=1.1 nM) > Morphine (Kd=3.7 nM)
Full agonists like heroin or fentanyl are displaced within minutes of buprenorphine dosing, while buprenorphine itself dissociates slowly, maintaining receptor occupancy. Naloxone’s short elimination half-life (30-90 minutes) further limits its capacity to disrupt this equilibrium [1] [4].
Table 2: Binding Kinetics of Bunavail Components vs. Common Opioids
Compound | MOR Affinity (Ki, nM) | Dissociation t½ (min) | Competitive Displacement by Buprenorphine |
---|---|---|---|
Buprenorphine | 0.21 | 166 | N/A (reference ligand) |
Naloxone | 1.1 | <10 | Partial (dose-dependent) |
Fentanyl | 0.39 | 6.8 | Complete within 5 min |
Morphine | 3.7 | 4.5 | Complete within 2 min |
Heroin | 1.8 | 3.2 | Complete within 3 min |
Chronic buprenorphine exposure via Bunavail induces stable neuroadaptations that counter opioid dependence pathophysiology. It normalizes dysregulated mesolimbic dopamine transmission by:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0